TBA-7371 is a novel small molecule inhibitor of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). [, , ] This enzyme is crucial for the biosynthesis of arabinogalactan, a key component of the Mycobacterium tuberculosis cell wall. [, , , ] TBA-7371 belongs to the class of 1,4-azaindole-based DprE1 inhibitors and is structurally distinct from other DprE1 inhibitors in clinical development like BTZ043, PBTZ169, and OPC-167832. [, ]
While specific details of the synthesis of TBA-7371 have not been extensively reported in the provided literature, a related study describes the synthesis of a benzimidazole analogue of TBA-7371. [] This analogue, N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide, was synthesized and structurally characterized, providing insights into potential synthetic approaches for TBA-7371. Further research into the specific synthetic methods for TBA-7371 is needed.
TBA-7371 exerts its antimycobacterial activity by inhibiting the enzyme DprE1. [, , , ] DprE1 is essential for the biosynthesis of arabinogalactan, a vital component of the Mycobacterium tuberculosis cell wall. [, , , ] By inhibiting DprE1, TBA-7371 disrupts the formation of the mycobacterial cell wall, ultimately leading to bacterial cell death. [, , , ]
The primary application of TBA-7371 in scientific research is in the development of new treatments for tuberculosis (TB). [, , , , , , , ] Specifically, its potent activity against Mycobacterium tuberculosis, including drug-resistant strains, makes it a promising candidate for new TB drug regimens. [, , , , ]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9